molecular formula C27H27BrN2O B10912514 4-bromo-3,5-bis(3,4-dimethylphenyl)-1-(3-methoxybenzyl)-1H-pyrazole

4-bromo-3,5-bis(3,4-dimethylphenyl)-1-(3-methoxybenzyl)-1H-pyrazole

Cat. No.: B10912514
M. Wt: 475.4 g/mol
InChI Key: DLANUYKCAGKGQQ-UHFFFAOYSA-N
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Description

3-{[4-BROMO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER: is a complex organic compound characterized by its unique structure, which includes a brominated pyrazole ring and multiple aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-BROMO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the pyrazole ring The bromination of the pyrazole ring is achieved using bromine or a brominating agent under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[4-BROMO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-{[4-BROMO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[4-BROMO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The brominated pyrazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-BROMO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is unique due to its specific structural features, such as the brominated pyrazole ring and multiple aromatic groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H27BrN2O

Molecular Weight

475.4 g/mol

IUPAC Name

4-bromo-3,5-bis(3,4-dimethylphenyl)-1-[(3-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C27H27BrN2O/c1-17-9-11-22(13-19(17)3)26-25(28)27(23-12-10-18(2)20(4)14-23)30(29-26)16-21-7-6-8-24(15-21)31-5/h6-15H,16H2,1-5H3

InChI Key

DLANUYKCAGKGQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)OC)C4=CC(=C(C=C4)C)C)Br)C

Origin of Product

United States

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